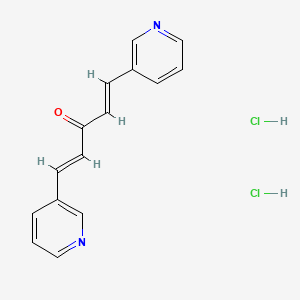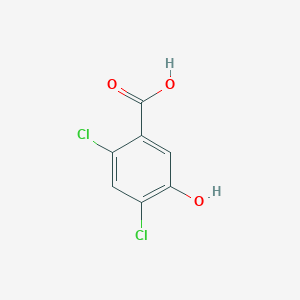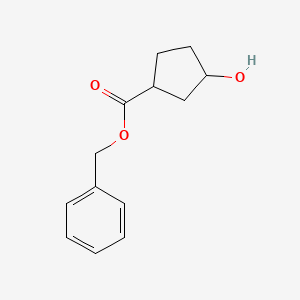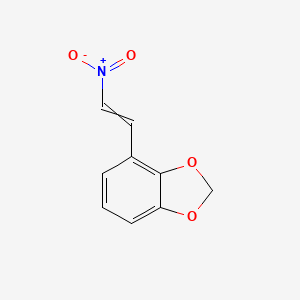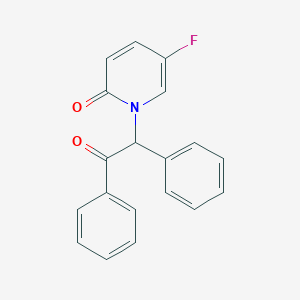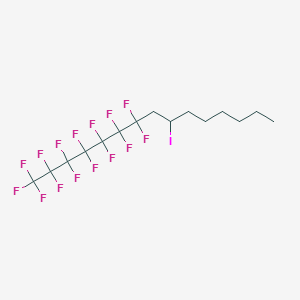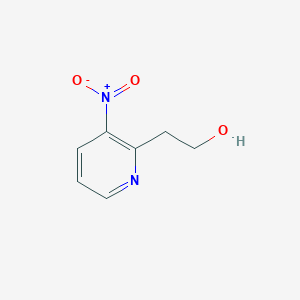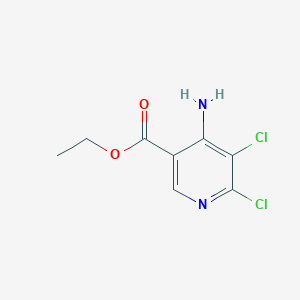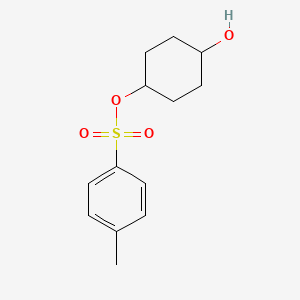
Tert-butyl benzenesulfonate
Overview
Description
Tert-butyl benzenesulfonate is an organic compound that is a derivative of benzenesulfonic acid . It is also known as benzenesulfonic acid, 1,1-dimethylethyl ester . Its molecular formula is C10H14O3S and it has a molar mass of 214.28 . It is a colorless liquid with a density of 1.145±0.06 g/cm3 and a boiling point of 300.7±11.0 °C .
Synthesis Analysis
This compound can be synthesized from various benzenesulfonic acid derived compounds . One method involves the treatment of benzene with isobutene . Another method involves the reaction of benzene with tert-butyl chloride in the presence of anhydrous aluminium chloride .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a tert-butyl group . The 3D structure of the compound can be viewed using specific software .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can act as a sulfonylating, sulfenylating, or sulfinylating reagent, depending on the reaction conditions . It can also be used as a building block for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .Physical And Chemical Properties Analysis
This compound is a colorless liquid with a density of 1.145±0.06 g/cm3 . It has a boiling point of 300.7±11.0 °C . It is nearly insoluble in water but miscible with organic solvents .Scientific Research Applications
1. As a Precursor in Organic Synthesis
Tert-butyl benzenesulfonate and its derivatives are used as precursors in various organic synthesis reactions. For example, O-(tert-butyl) Se-phenyl selenocarbonate is a stable and efficient alternative to generate benzeneselenol or benzeneselenolate anion under metal-free conditions, which can be used to trap nucleophilic selenium species by electrophiles (Temperini & Siciliano, 2020).
2. In Polymerization and Material Science
This compound derivatives, like magnesium phenoxides, are used as initiators in the ring-opening polymerization of L-lactide, demonstrating their utility in material science and polymer chemistry (Wu, Chen, Hung, & Lin, 2008). Additionally, 4-(tert-butoxycarbonyloxy)benzyl p-toluenesulfonates have been synthesized as acid amplifiers in photoimaging materials, enhancing photosensitivity in photoresist systems (Ito & Ichimura, 2000).
3. In Medicinal Chemistry
In medicinal chemistry, this compound derivatives are investigated for their physicochemical and pharmacokinetic properties. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates act as N-(Boc)-protected nitrones in reactions with organometallics, showing their potential as building blocks in drug synthesis (Guinchard, Vallée, & Denis, 2005). Another study evaluated tert-butyl isosteres in bioactive compounds, highlighting their role in modifying drug properties (Westphal, Wolfstädter, Plancher, Gatfield, & Carreira, 2015).
Future Directions
Mechanism of Action
Target of Action
Tert-butyl benzenesulfonate is a small molecule that has been identified to interact with Prothrombin , a protein involved in the coagulation cascade . .
Mode of Action
It is known that the compound belongs to the class of organic compounds known as benzenesulfonic acids and derivatives . These are organic compounds containing a sulfonic acid or a derivative thereof that is linked to a benzene ring . The interaction of this compound with its targets could potentially lead to changes in cellular processes, but more research is needed to understand these interactions in detail.
Biochemical Pathways
It is known that the compound belongs to the class of benzenesulfonic acids and derivatives, which have implications in various biosynthetic and biodegradation pathways
Pharmacokinetics
The compound’s physicochemical properties suggest it has a molecular weight of 214.28, a density of 1.145±0.06 g/cm3, and a boiling point of 300.7±11.0 °C . These properties could influence its bioavailability, but more detailed studies are needed to understand its pharmacokinetic profile.
Result of Action
It is known that the compound can interact with Prothrombin , but the consequences of this interaction at the molecular and cellular level are not clear
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the interaction between root exudates and soil microorganisms can either stimulate or inhibit the growth and propagation of soil microorganisms, potentially disrupting microbial ecosystem . .
Biochemical Analysis
Biochemical Properties
It is known that the tert-butyl group in other compounds can influence their biochemical reactions . For example, in the case of tert-butyl alcohol, the tert-butoxide is a strong, non-nucleophilic base in organic chemistry . It readily abstracts acidic protons from substrates, but its steric bulk inhibits the group from participating in nucleophilic substitution
Cellular Effects
Related compounds such as tert-butyl alcohol and tert-butylhydroquinone (tBHQ) have been shown to have significant effects on cells . For instance, tBHQ can suppress processes that lead to neuroinflammation and oxidative stress, offering a fresh approach to treating brain diseases
Metabolic Pathways
Related compounds such as tert-butyl alcohol are known to be metabolized by enzymes such as cytochrome P450 .
properties
IUPAC Name |
tert-butyl benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3S/c1-10(2,3)13-14(11,12)9-7-5-4-6-8-9/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFTWKQHSSVVJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OS(=O)(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





